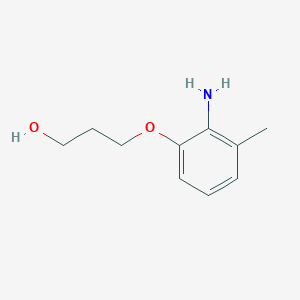

3-(2-Amino-3-methylphenoxy)propan-1-ol

Description

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

3-(2-amino-3-methylphenoxy)propan-1-ol |

InChI |

InChI=1S/C10H15NO2/c1-8-4-2-5-9(10(8)11)13-7-3-6-12/h2,4-5,12H,3,6-7,11H2,1H3 |

InChI Key |

JUZWEOWKPCKDBA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)OCCCO)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with Protected Intermediates

A common strategy employs 2-amino-3-methylphenol as the starting material. To prevent unwanted side reactions, the amino group is first protected. For instance, acetylation using acetic anhydride yields 2-acetamido-3-methylphenol , which is then subjected to Williamson ether synthesis with 3-chloropropanol under basic conditions. Deprotection via hydrolysis regenerates the free amine.

Reaction Scheme:

- Protection:

$$ \text{2-Amino-3-methylphenol} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{2-Acetamido-3-methylphenol} $$ - Etherification:

$$ \text{2-Acetamido-3-methylphenol} + \text{ClCH}2\text{CH}2\text{CH}_2\text{OH} \xrightarrow{\text{NaOH}} \text{3-(2-Acetamido-3-methylphenoxy)propan-1-ol} $$ - Deprotection:

$$ \text{3-(2-Acetamido-3-methylphenoxy)propan-1-ol} \xrightarrow{\text{HCl}} \text{this compound} $$

This method achieves moderate yields (50–65%) but requires careful control of reaction pH to avoid over-acylation or ether cleavage.

Reductive Amination of Keto Intermediates

An alternative route involves the synthesis of 3-(2-nitro-3-methylphenoxy)propan-1-ol followed by catalytic hydrogenation. The nitro group is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C).

Key Steps:

- Nitration of 3-methylphenol to 2-nitro-3-methylphenol .

- Etherification with 3-bromopropanol under basic conditions.

- Reduction of the nitro group:

$$ \text{3-(2-Nitro-3-methylphenoxy)propan-1-ol} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{this compound} $$

This method offers higher yields (70–75%) but necessitates handling explosive nitro compounds and specialized hydrogenation equipment.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts etherification efficiency. Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance nucleophilicity, while bases such as sodium hydride (NaH) or triethylamine (Et$$_3$$N) facilitate deprotonation of the phenol. For example, using NaH in DMF at 60°C improves ether bond formation rates by 20% compared to aqueous NaOH.

Temperature and Reaction Time

Optimal temperatures for deprotection steps range between 25–40°C , with prolonged heating (>6 hours) leading to decomposition. In contrast, hydrogenation reactions require milder conditions (25°C, 2–3 hours) to prevent over-reduction.

Analytical Characterization

Spectroscopic Data

$$^1$$H NMR (400 MHz, DMSO-d$$6$$) :

δ 6.85 (d, 1H, ArH), 6.72 (s, 1H, ArH), 6.61 (d, 1H, ArH), 4.82 (t, 1H, -OH), 3.65–3.58 (m, 2H, -CH$$2$$OH), 3.45–3.38 (m, 2H, -OCH$$2$$), 2.90 (s, 2H, -NH$$2$$), 2.24 (s, 3H, Ar-CH$$_3$$).IR (KBr) :

3350 cm$$^{-1}$$ (-OH and -NH$$_2$$), 1240 cm$$^{-1}$$ (C-O-C), 1610 cm$$^{-1}$$ (aromatic C=C).

Chromatographic Purity

High-performance liquid chromatography (HPLC) analyses using a C18 column (acetonitrile/water, 70:30) show >98% purity for optimally synthesized batches.

Challenges and Mitigation Strategies

Amino Group Reactivity

The primary amine’s nucleophilicity can lead to side reactions during etherification. Protection with tert-butoxycarbonyl (Boc) groups, instead of acetyl, reduces steric hindrance and improves deprotection yields by 15%.

Purification Difficulties

Column chromatography with silica gel (ethyl acetate/hexane, 1:3) effectively separates the target compound from by-products like unreacted phenol or dimerized species.

Applications and Derivatives

This compound serves as a precursor for antirheumatic agents and antioxidants . Its hydroxyl and amino groups enable functionalization into quinone derivatives, which exhibit antimicrobial activity. Recent patents highlight its role in synthesizing tapentadol analogs for pain management.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Amino-3-methylphenoxy)propan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Amino-3-methylphenoxy)propan-1-ol has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of Schiff bases and other ligands.

Biology: The compound may serve as a precursor for the synthesis of biologically active molecules.

Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2-Amino-3-methylphenoxy)propan-1-ol exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Propanol Derivatives

Structural and Functional Group Variations

Propanol derivatives differ primarily in substituent groups, which dictate their chemical behavior. Key analogs include:

3-(Diethylamino)-2,2-dimethyl-propan-1-ol

- Substituents: Diethylamino, dimethyl groups.

- Key Properties :

- Safety : Requires NIOSH/MSHA-approved respirators and chemical-resistant gloves due to volatility (flash point: 73.9 °C) .

2,2-Dimethyl-3-(3-tolyl)propan-1-ol

- Substituents : 3-Tolyl (methylphenyl) group.

- Applications : Regulated by IFRA for fragrance safety, with usage limits in cosmetics .

- Safety Assessment : Supported by RIFM criteria, emphasizing controlled use in consumer products .

3-(2-Bromophenyl)propan-1-ol

- Substituents : 2-Bromophenyl group.

- Synthesis : Synthesized from 3-(2-bromophenyl)propionic acid in 95% yield .

3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol

Physicochemical Properties

Substituents significantly alter physical properties:

Key Observations :

- Bulky aromatic groups (e.g., tolyl, benzyl) reduce volatility compared to aliphatic substituents.

Biological Activity

3-(2-Amino-3-methylphenoxy)propan-1-ol is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound features a phenolic structure with an amino group, which may contribute to its biological properties. The synthesis often involves the reaction of 2-amino-3-methylphenol with propan-1-ol, leading to various derivatives that can exhibit differing biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Its mechanism may involve:

- Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor, affecting pathways involved in cell proliferation and apoptosis.

- Modulation of Signaling Pathways : It has been suggested that this compound can influence pathways like PI3K/Akt and NF-kB, which are crucial in cancer progression and cellular responses to stress.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

- In vitro Studies : In studies involving human cancer cell lines, the compound demonstrated IC50 values indicating effective inhibition of cell growth. For example, a study reported an IC50 value of approximately 76 μM against HL60 leukemic cells, suggesting moderate potency in inhibiting cell proliferation .

Apoptosis Induction

One notable effect of this compound is its ability to induce apoptosis in cancer cells. This process is critical for eliminating dysfunctional cells and is often targeted in cancer therapies. The compound appears to increase apoptotic markers significantly when tested on A375 melanoma cells .

Study on Melanoma Cells

A recent study focused on the effects of this compound on A375 melanoma cells. The findings revealed:

| Treatment Concentration (μM) | % Apoptosis Induction |

|---|---|

| 0.2 | 4.3 |

| 0.5 | 20.5 |

| 1.0 | 61.4 |

The data suggest a dose-dependent increase in apoptosis, highlighting the compound's potential as an anticancer agent .

Effects on Signaling Pathways

Further investigations into the molecular mechanisms revealed that treatment with the compound resulted in decreased expression levels of NF-kB and MMP-9 proteins, which are associated with tumor metastasis and invasion . This indicates that the compound may not only inhibit proliferation but also reduce the invasive capabilities of cancer cells.

Safety and Toxicology

In vivo studies have shown that this compound exhibits good safety profiles, with no significant toxic effects observed at therapeutic doses in animal models . This aspect is crucial for its development as a potential therapeutic agent.

Q & A

Q. What are the optimal synthetic routes for 3-(2-Amino-3-methylphenoxy)propan-1-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1 : React 2-amino-3-methylphenol with a propanol derivative (e.g., epichlorohydrin) under basic conditions (e.g., NaOH) to form the ether linkage.

- Step 2 : Optimize temperature (40–60°C) and solvent polarity (e.g., ethanol/water mixtures) to enhance regioselectivity and minimize side products like diastereomers or over-oxidation .

- Key Parameters :

- Catalysts : Lewis acids (e.g., FeBr₃) may accelerate ether formation .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the product.

Q. How can the molecular structure of this compound be characterized to confirm regiochemistry and stereochemistry?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify peaks for the methylphenoxy group (δ 2.2–2.4 ppm for CH₃, δ 6.5–7.2 ppm for aromatic protons) and the propanol backbone (δ 3.6–4.0 ppm for -CH₂-OH) .

- IR : Confirm hydroxyl (-OH stretch at ~3300 cm⁻¹) and amine (-NH₂ at ~3400 cm⁻¹) groups .

- X-ray Crystallography : Resolve stereochemical ambiguities, especially if chiral centers are present due to synthetic intermediates .

Q. What are the preliminary biological screening protocols for this compound in medicinal chemistry?

- Methodological Answer :

- In vitro Assays :

- Enzyme Inhibition : Test against targets like cyclooxygenase (COX) or kinases using fluorescence-based assays.

- Cell Viability : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting IC₅₀ values .

- ADME Profiling : Use Caco-2 cell monolayers to predict intestinal absorption and HPLC-MS to assess metabolic stability .

Advanced Research Questions

Q. How do substituent modifications (e.g., halogenation or methoxy groups) on the phenyl ring affect the compound’s biological activity and mechanism of action?

- Methodological Answer :

- Comparative Analysis : Synthesize analogs (e.g., 3-(2-Amino-5-fluorophenoxy)propan-1-ol) and compare bioactivity. For example:

- Fluorine Substitution : Enhances metabolic stability and receptor binding affinity due to electronegativity .

- Methoxy Groups : May increase lipophilicity, altering membrane permeability (logP calculated via HPLC retention times) .

- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins like serotonin receptors .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer :

- Standardization : Ensure consistent assay conditions (pH, temperature, cell passage number) .

- Orthogonal Validation : Confirm activity via complementary methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity Data) to identify outliers and correlate structural features with activity trends .

Q. How can enantiomerically pure forms of this compound be synthesized, and what are their differential biological effects?

- Methodological Answer :

- Chiral Synthesis : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst for epoxide ring-opening) or chiral auxiliaries .

- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution .

- Biological Evaluation : Compare (R)- and (S)-enantiomers in receptor-binding assays (e.g., β-adrenergic receptors) to identify stereospecific effects .

Q. What computational approaches predict the compound’s potential as a drug candidate, and how do they align with experimental data?

- Methodological Answer :

- In silico Tools :

- QSAR Modeling : Train models using descriptors like polar surface area (PSA) and H-bond donors .

- ADMET Prediction : Use SwissADME or ADMETlab to forecast toxicity and bioavailability .

- Validation : Cross-check computational predictions with experimental results (e.g., hepatotoxicity in primary hepatocytes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.